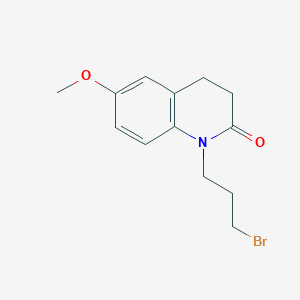
1-(3-bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one is an organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
The synthesis of 1-(3-bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 6-methoxy-3,4-dihydroquinolin-2-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinolinone core can undergo oxidation to form quinoline derivatives or reduction to yield dihydroquinoline compounds.
Common Reagents and Conditions: Typical reagents include sodium hydride (NaH) for deprotonation, and palladium catalysts for coupling reactions.
Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted quinolinone derivatives.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one can be compared with other quinolinone derivatives such as:
6-Methoxyquinolin-2-one: Lacks the bromopropyl group, resulting in different reactivity and biological activity.
1-(3-Chloropropyl)-6-methoxy-3,4-dihydro-1H-quinolin-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
The presence of the bromopropyl group in this compound makes it unique in terms of its potential for covalent modification of biological targets and its reactivity in synthetic chemistry.
Propriétés
Formule moléculaire |
C13H16BrNO2 |
|---|---|
Poids moléculaire |
298.18 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-6-methoxy-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C13H16BrNO2/c1-17-11-4-5-12-10(9-11)3-6-13(16)15(12)8-2-7-14/h4-5,9H,2-3,6-8H2,1H3 |
Clé InChI |
OEUQPQIOHYKWEE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C(=O)CC2)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


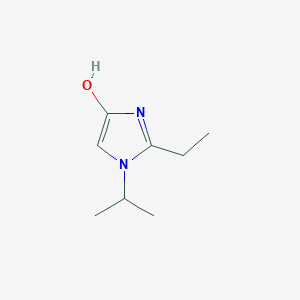
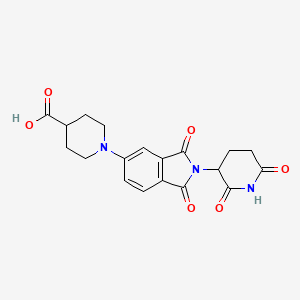
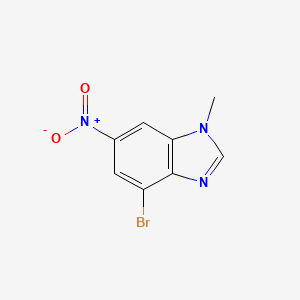
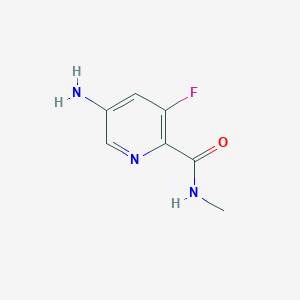
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13921935.png)

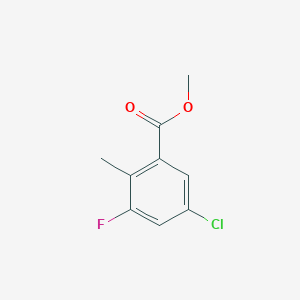

![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
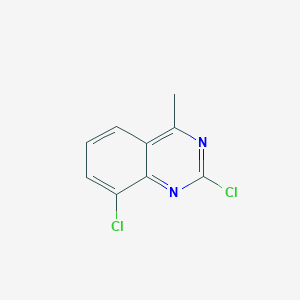
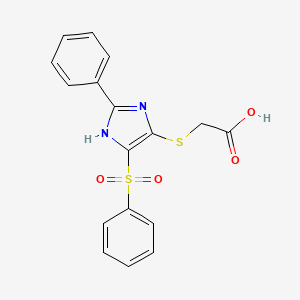

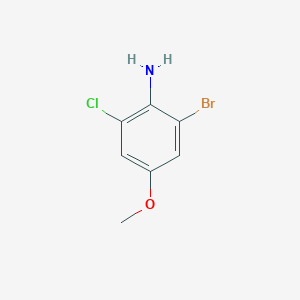
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)
